1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula C5H3F9O . It is also known by other names such as 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane .
Synthesis Analysis
The synthesis of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether can be achieved from Hexafluoropropylene and 2,2,2-Trifluoroethanol .Molecular Structure Analysis
The molecular structure of this compound includes a chain of carbon atoms with fluorine and hydrogen atoms attached. The ether group (OCH2CF3) is attached to the carbon chain .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.06 g/mol . It has a boiling point of 72 °C at a pressure of 750 Torr . The density of this compound is 1.5398 g/cm3 .Scientific Research Applications
Vapor Pressure and Activity Coefficients
Fukuchi et al. (2004) conducted a study to measure the vapor pressures of fluoroethers, including 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether, at various temperatures using a gas stripping method. They also measured the infinite dilution activity coefficients of these fluoroethers in hexadecane or water, and the results were correlated using the modified ASOG method Fukuchi et al., 2004.
Vapor-Liquid Equilibria
Hiaki et al. (2002) explored the isobaric vapor-liquid equilibria (VLE) for binary systems containing 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether with several organic solvents, demonstrating minimum boiling azeotropes in these systems Hiaki et al., 2002.
Role in Hypervalent Iodine Chemistry
Dohi et al. (2010) discussed the use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol, as solvents in hypervalent iodine-mediated phenolic oxidations. These solvents have been shown to stabilize reactive cationic intermediates, leading to breakthroughs in hypervalent iodine chemistry and synthetic applications Dohi et al., 2010.
Application in Lithium-Sulfur Batteries
Lu et al. (2016) investigated the addition of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether to a solvate ionic liquid electrolyte for lithium-sulfur batteries. This fluorinated ether improved the cycle and rate capability of the batteries Lu et al., 2016.
As a Leaving Group in Organic Synthesis
Fisher et al. (2018) described the use of the 2,2,2-trifluoroethoxy group as an alternative leaving group in organic synthesis, particularly for hydrolytically unstable heteroaryl chlorides. This group improves shelf stability while maintaining reactivity Fisher et al., 2018.
Photocatalysis in Organic Reactions
Huang et al. (2015) demonstrated the use of 1,1,1-trifluoro-2-iodoethane in visible-light-induced photoredox reactions with alkylalkenes and silyl enol ethers, introducing a 2,2,2-trifluoroethyl group and an iodine atom to the double bond of alkenes Huang et al., 2015.
As a Protecting Group in Organic Synthesis
Yang et al. (2013) discussed the introduction and removal of trifluoroethyl (TFE) ether as a protecting group in organic chemistry, highlighting its strategic application in the total synthesis of vinigrol Yang et al., 2013.
Role in Polymer Science
Jang et al. (2007) studied the effect of trifluoromethyl (CF3) groups and ether groups on the optical and dielectric properties of fluorinated polyimide thin films, indicating the influence of these groups on material properties Jang et al., 2007.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGTZDDPWGCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379346 | |
Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether | |
CAS RN |
993-95-3 | |
Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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